(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Overview
Description
Mechanism of Action
Target of Action
MK-0773, also known as PF-05314882, is a steroidal, orally active selective androgen receptor modulator (SARM) . The primary target of MK-0773 is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most recognized for its critical role in the development and maintenance of male sexual characteristics .
Mode of Action
MK-0773 binds to the androgen receptor with an EC50 of 6.6 nM . It is a partial agonist in transactivation modulation of the AR with an IP of 25 nM and Emax of 78% and has a TRAF2 Emax of 29% . This means that it produces promoter activation but induces the N/C interaction almost negligibly . MK-0773 is reportedly four times as potent as testosterone as an agonist of the AR .
Biochemical Pathways
As a selective androgen receptor modulator, mk-0773 likely influences pathways related to muscle growth and bone density, which are typically regulated by androgens .
Pharmacokinetics
It is known that mk-0773 is administered orally .
Result of Action
MK-0773 shows tissue-selective androgenic effects in vivo in animals . It increases lean body mass with maximal anabolic effects that are approximately 80% of those of dihydrotestosterone (DHT) . It had less than 5% of the effect of dht on uterine weight, about 30 to 50% of the increase of sebaceous gland area induced by dht, and increased the weight of the seminal vesicles by 12% of that of dht at the highest dosage assessed . It had similarly reduced effects on the prostate gland .
Action Environment
Like other sarms, the efficacy of mk-0773 may be influenced by factors such as the individual’s overall health status, age, and presence of other medical conditions .
Biochemical Analysis
Biochemical Properties
MK-0773 is a potent and selective agonist of the androgen receptor (AR). It binds to the AR with an EC50 of 6.6 nM and is a partial agonist in transactivation modulation of the AR with an IP of 25 nM and Emax of 78% . MK-0773 does not bind to other steroid hormone receptors such as the progesterone receptor or glucocorticoid receptor and shows no significant inhibition of 5α-reductase .
Cellular Effects
MK-0773 shows tissue-selective androgenic effects in vivo in animals . It increases lean body mass with maximal anabolic effects that are approximately 80% of those of dihydrotestosterone (DHT) . It had less than 5% of the effect of DHT on uterine weight .
Molecular Mechanism
MK-0773 exerts its effects at the molecular level through binding interactions with the androgen receptor. It is a partial agonist in transactivation modulation of the AR . That is, it produces promoter activation but induces the N/C interaction almost negligibly .
Temporal Effects in Laboratory Settings
It is known that MK-0773 is non-aromatizable and hence has no potential for estrogenic effects or side effects, like gynecomastia .
Dosage Effects in Animal Models
In animal models, MK-0773 increases lean body mass with maximal anabolic effects that are approximately 80% of those of DHT
Metabolic Pathways
It is known that MK-0773 does not show significant inhibition of 5α-reductase .
Preparation Methods
The synthesis of MK-0773 involves multiple steps, including the formation of the imidazo[4,5-b]pyridine ring and the attachment of the steroidal backbone. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving fluorination, methylation, and the formation of the carboxamide group .
Chemical Reactions Analysis
MK-0773 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups on the steroidal backbone.
Substitution: Substitution reactions can occur at the imidazo[4,5-b]pyridine ring or the steroidal backbone. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of selective androgen receptor modulators.
Biology: Investigated for its effects on muscle mass and strength in animal models.
Medicine: Developed for the treatment of sarcopenia and other muscle-wasting conditions.
Comparison with Similar Compounds
MK-0773 is unique among selective androgen receptor modulators due to its high potency and selectivity for the androgen receptor. Similar compounds include:
TFM-4AS-1: A related compound that served as a precursor to MK-0773.
Ostarine (MK-2866): Another SARM with similar anabolic effects but different selectivity profiles.
Andarine (S-4): A non-steroidal SARM with a different chemical structure but similar applications in muscle-wasting conditions.
MK-0773 stands out due to its steroidal structure and its ability to produce significant anabolic effects with minimal androgenic side effects .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32)/t15-,16-,17-,18+,21+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEUKTWTUSPHEE-JWJWXJQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NCC4=NC5=C(N4)C=CC=N5)CC[C@@H]6[C@@]3(C=C(C(=O)N6C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025274 | |
Record name | MK-0773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606101-58-0 | |
Record name | (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-Fluoro-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606101-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK-0773 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606101580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0773 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-0773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-0773 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5730VNW22X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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